molecular formula C13H17NO6 B569811 N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid CAS No. 830346-80-0

N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid

Cat. No.: B569811
CAS No.: 830346-80-0
M. Wt: 283.28
InChI Key: IWWBJYCPXCCBTF-DTIOYNMSSA-N
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Description

N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a succinamidic acid moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the beta,3-dihydroxyphenethyl intermediate: This step involves the selective hydroxylation of a phenethyl precursor under controlled conditions.

    N-Methylation: The intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling with succinamidic acid: The final step involves coupling the N-methylated intermediate with succinamidic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxypropionamidic acid
  • N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxybutyramidic acid

Uniqueness

Compared to similar compounds, N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid stands out due to its specific structural features, such as the presence of multiple hydroxyl groups and the succinamidic acid moiety

Properties

IUPAC Name

3-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-14(13(20)10(16)6-12(18)19)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,18,19)/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWBJYCPXCCBTF-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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